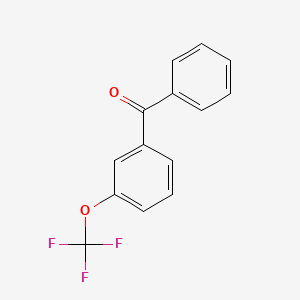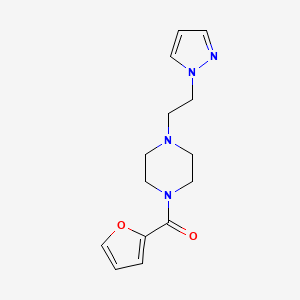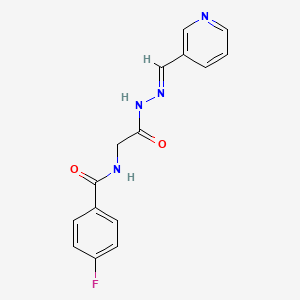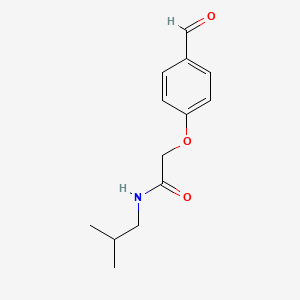
2-(4-Formylphenoxy)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Formylphenoxy)-N-isobutylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a formyl group attached to a phenoxy moiety, which is further connected to an isobutylacetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)-N-isobutylacetamide typically involves the alkylation of 4-hydroxybenzaldehyde with 2-chloro-N-isobutylacetamide in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which is then subjected to further purification and characterization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Formylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N-isobutylacetamide.
Reduction: 2-(4-Hydroxyphenoxy)-N-isobutylacetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Formylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenoxy moiety can engage in π-π interactions with aromatic residues in biological macromolecules, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Formylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of an isobutylacetamide group.
2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenylacetamide group instead of an isobutylacetamide group.
Uniqueness
2-(4-Formylphenoxy)-N-isobutylacetamide is unique due to the presence of the isobutylacetamide group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
926208-45-9 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(4-formylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)7-14-13(16)9-17-12-5-3-11(8-15)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
IUNFJJTWTHRDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

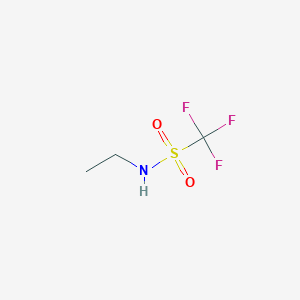
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
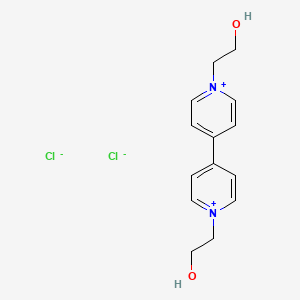
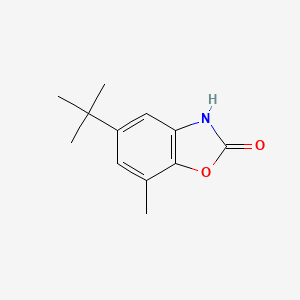
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
